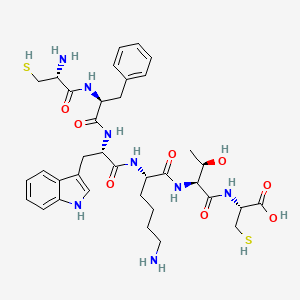
L-Cysteinyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-threonyl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteinyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-threonyl-L-cysteine is a synthetic peptide composed of six amino acids: cysteine, phenylalanine, tryptophan, lysine, threonine, and another cysteine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-threonyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microorganisms and then purified. The choice of method depends on the required quantity and purity of the peptide.
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-threonyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds, leading to the formation of cyclic structures.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups to disulfides.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Various reagents, such as acylating agents, can modify amino acid side chains.
Major Products
Disulfide-bridged Cyclic Peptides: Formed through oxidation of cysteine residues.
Modified Peptides: Resulting from substitution reactions on amino acid side chains.
Scientific Research Applications
L-Cysteinyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-threonyl-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and folding.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-threonyl-L-cysteine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Octreotide: A synthetic octapeptide with a similar structure, used in the treatment of acromegaly and certain types of tumors.
Somatostatin: A naturally occurring peptide hormone that regulates the endocrine system and inhibits the release of several other hormones.
Uniqueness
L-Cysteinyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-threonyl-L-cysteine is unique due to its specific amino acid sequence and potential for forming disulfide-bridged cyclic structures. This structural feature can enhance its stability and biological activity compared to linear peptides.
Properties
CAS No. |
442685-60-1 |
|---|---|
Molecular Formula |
C36H50N8O8S2 |
Molecular Weight |
787.0 g/mol |
IUPAC Name |
(2R)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C36H50N8O8S2/c1-20(45)30(35(50)43-29(19-54)36(51)52)44-32(47)26(13-7-8-14-37)40-34(49)28(16-22-17-39-25-12-6-5-11-23(22)25)42-33(48)27(41-31(46)24(38)18-53)15-21-9-3-2-4-10-21/h2-6,9-12,17,20,24,26-30,39,45,53-54H,7-8,13-16,18-19,37-38H2,1H3,(H,40,49)(H,41,46)(H,42,48)(H,43,50)(H,44,47)(H,51,52)/t20-,24+,26+,27+,28+,29+,30+/m1/s1 |
InChI Key |
KJVKCIFWTYUKAN-XBQNLWIDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CS)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14255295.png)
![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14255303.png)
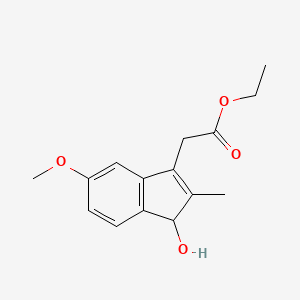
![6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14255310.png)
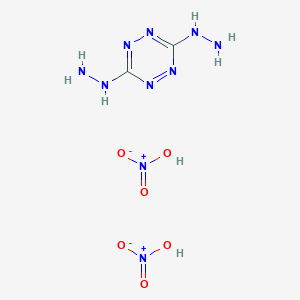

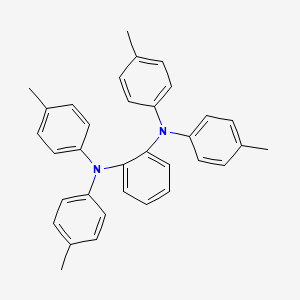
![N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide](/img/structure/B14255331.png)
![N-{2-[(2-Chloro-6-nitrophenyl)sulfanyl]-4-methoxyphenyl}formamide](/img/structure/B14255338.png)
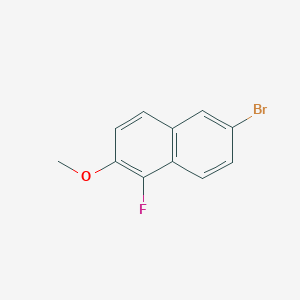
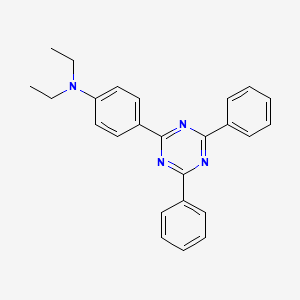

![1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene](/img/structure/B14255368.png)
![{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene](/img/structure/B14255369.png)
